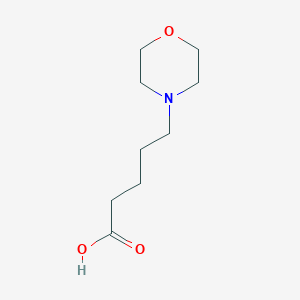

5-(Morpholin-4-yl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c11-9(12)3-1-2-4-10-5-7-13-8-6-10/h1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVYXFWQDRWOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(Morpholin-4-yl)pentanoic Acid

CAS Number: 4441-14-9 Hydrochloride Salt CAS Number: 80667-39-6

This technical guide provides a comprehensive overview of 5-(Morpholin-4-yl)pentanoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, potential therapeutic applications based on related compounds, and available synthesis information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 4441-14-9 | 80667-39-6 |

| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₈ClNO₃ |

| Molecular Weight | 187.24 g/mol | 223.70 g/mol |

| IUPAC Name | This compound | This compound;hydrochloride |

| Canonical SMILES | C1COCCN1CCCCC(=O)O | C1COCCN1CCCCC(=O)O.Cl |

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the structural motifs of morpholine (B109124) and pentanoic acid are present in numerous biologically active molecules. This suggests potential areas of investigation for this compound.

The morpholine ring is a common scaffold in medicinal chemistry, known to be a versatile pharmacophore in the development of drugs with a wide range of activities, including anticancer, antibacterial, and antifungal properties.[1] The incorporation of a morpholine moiety can also improve the pharmacokinetic profile of a drug candidate.

Pentanoic acid derivatives have also been investigated for their therapeutic potential, particularly in oncology. Studies have shown that certain substituted pentanoic acids can induce apoptosis in cancer cell lines and may act as inhibitors of enzymes like matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8).[2]

Given these precedents, this compound may warrant investigation for its potential as an anticancer agent or as a modulator of other biological pathways.

Synthesis and Experimental Protocols

General Workflow for Synthesis of Morpholine-Substituted Carboxylic Acids:

Caption: A potential synthetic workflow for this compound.

Note: This is a generalized scheme, and specific reaction conditions such as solvent, temperature, and catalysts would need to be optimized.

Signaling Pathways and Mechanism of Action

There is currently no specific information available regarding the signaling pathways modulated by or the precise mechanism of action of this compound. Research into the biological activity of this compound would be required to elucidate its cellular targets and downstream effects. Based on the activities of related compounds, potential, yet unproven, signaling pathway interactions could be hypothesized.

Hypothetical Signaling Pathway Involvement:

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Disclaimer: This diagram is purely speculative and is intended to illustrate a potential mechanism of action for research purposes only. No experimental data currently supports this hypothesis.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of drug discovery, particularly in oncology and anti-infective research. The presence of the morpholine and pentanoic acid moieties suggests that it may exhibit interesting biological activities. However, a significant lack of published data on its synthesis, biological effects, and mechanism of action highlights the need for foundational research to explore its therapeutic potential. This guide serves as a starting point for researchers and drug development professionals interested in this and related compounds.

References

In-Depth Technical Guide: Molecular Weight of 5-(Morpholin-4-yl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the chemical compound 5-(Morpholin-4-yl)pentanoic acid. The information herein is foundational for a variety of research and development applications, including stoichiometry in chemical reactions, preparation of solutions with specific molar concentrations, and interpretation of mass spectrometry data.

Chemical Identity and Formula

This compound is a chemical compound that incorporates a morpholine (B109124) ring attached to a pentanoic acid chain. The precise arrangement of its atoms is defined by its molecular formula. The established molecular formula for this compound is C₉H₁₇NO₃ .

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The molecular formula, C₉H₁₇NO₃, indicates the presence of:

-

9 Carbon (C) atoms

-

17 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

-

3 Oxygen (O) atoms

The molecular weight is calculated by multiplying the number of each type of atom by its atomic weight and summing the results. The standard atomic weights used for this calculation are:

-

Carbon (C): 12.011 u[1]

The following table summarizes the contribution of each element to the total molecular weight.

| Element | Symbol | Count | Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 187.239 |

Based on this calculation, the molecular weight of this compound is 187.24 g/mol . Some sources may report a rounded integer value of 187[8].

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its molecular formula.

Caption: Logical workflow for calculating the molecular weight.

Note on Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a theoretical calculation based on its established molecular formula and the standard atomic weights of its constituent elements. As such, experimental protocols are not directly applicable to this calculation. The process is a fundamental aspect of chemical theory rather than an experimental procedure.

Similarly, signaling pathways are biological processes in which molecules interact to transmit signals within or between cells. While this compound may be studied in the context of such pathways, the concept of a signaling pathway is not relevant to the determination of its intrinsic molecular weight.

References

- 1. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 8. This compound [cnreagent.com]

An In-depth Technical Guide to 5-(Morpholin-4-yl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Morpholin-4-yl)pentanoic acid, a morpholine-containing carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. The incorporation of the morpholine (B109124) moiety, a privileged structure in drug discovery, suggests the possibility of favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside a proposed synthetic protocol and predicted spectral data, given the limited availability of specific experimental information in peer-reviewed literature. Furthermore, the broader biological context of morpholine-containing compounds is discussed to highlight potential areas of application for this molecule.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 4441-14-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [3] |

| Boiling Point | 326.4 ± 27.0 °C at 760 mmHg | Predicted |

| Density | 1.1 ± 0.1 g/cm³ | Predicted |

| pKa | Not experimentally determined. Predicted to be in the range of 4-5 for the carboxylic acid and 7-8 for the morpholine nitrogen. | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| Appearance | Expected to be a solid or viscous liquid at room temperature. |

Synthesis and Experimental Protocols

Proposed Synthesis: Nucleophilic Substitution

The synthesis of this compound can be achieved via the nucleophilic substitution of a 5-halopentanoic acid (e.g., 5-bromopentanoic acid) with morpholine. A base is typically used to neutralize the hydrohalic acid byproduct.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

An In-depth Technical Guide to the Physical Properties of 5-(Morpholin-4-yl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-(Morpholin-4-yl)pentanoic acid. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific compound, this document summarizes available data from chemical suppliers and provides detailed, standard experimental protocols for determining key physical characteristics. Furthermore, a representative biological pathway is illustrated to provide context for the potential application of substituted pentanoic acids in drug discovery, based on activities of structurally related compounds.

Core Physical and Chemical Properties

This compound is a carboxylic acid derivative incorporating a morpholine (B109124) moiety. Its chemical structure suggests a compound with both polar (carboxylic acid, morpholine nitrogen and oxygen) and non-polar (pentyl chain) characteristics, influencing its physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | - | - |

| CAS Number | 4441-14-9 | - | [1] |

| Molecular Formula | C9H17NO3 | - | [2] |

| Molecular Weight | 187.24 g/mol | Calculated | [2] |

| Boiling Point | 326.4 ± 27.0 °C at 760 mmHg | Predicted | - |

| Density | 1.1 ± 0.1 g/cm³ | Predicted | - |

| Melting Point | Not available | - | - |

| Solubility | Not available | - | - |

Note: Much of the available data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail standard laboratory protocols for the experimental determination of melting point and solubility, which are critical for the characterization and formulation of compounds like this compound.

Determination of Melting Point for a Carboxylic Acid

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline this compound is finely powdered. A small amount of the powder is then packed into a capillary tube to a height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.[5][6]

-

Initial Rapid Determination: A preliminary, rapid heating of the sample can be performed to determine an approximate melting range.[3][7]

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the approximate melting point.[3][5]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[5][6] A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.[5]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or other solvent of interest). The excess solid ensures that a saturated solution is formed.[8][9]

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaking incubator at 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[10]

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9][10]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Potential Biological Context

While no specific signaling pathways for this compound have been documented, the broader class of morpholine and pentanoic acid derivatives has been investigated for various biological activities. For instance, substituted pentanoic acids have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in cancer progression.[11] The following diagram illustrates a simplified, representative signaling pathway that could be a target for such compounds.

References

- 1. 4441-14-9(this compound) | Kuujia.com [kuujia.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. web.mit.edu [web.mit.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-(Morpholin-4-yl)pentanoic acid in Dimethyl Sulfoxide (DMSO)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-(Morpholin-4-yl)pentanoic acid in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for the handling, storage, and application of this compound in research and drug development settings. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for understanding and determining its solubility. The guide details standardized experimental protocols for both kinetic and thermodynamic solubility assays, which are essential for generating reliable and reproducible data. Furthermore, it discusses the general solubility characteristics of related morpholine (B109124) derivatives to provide a contextual understanding. This document is intended to be a practical resource for laboratory professionals, enabling them to assess the solubility of this compound and similar compounds.

Introduction

Dimethyl sulfoxide (DMSO) is a highly versatile and widely used aprotic solvent in chemical and biological research. Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for compound storage, high-throughput screening (HTS), and various in vitro and in vivo assays.[1] this compound is a heterocyclic compound incorporating a morpholine ring, a structure of significant interest in medicinal chemistry. The morpholine moiety is a common feature in a range of approved drugs and clinical candidates.

A precise understanding of a compound's solubility in DMSO is fundamental for ensuring the quality and integrity of experimental data. Insoluble compounds can lead to inaccurate concentration measurements, precipitation in assay media, and consequently, misleading biological results.[2][3] This guide provides the necessary theoretical background and practical methodologies for researchers to determine the DMSO solubility of this compound.

Predicted Solubility and Physicochemical Context

Experimental Protocols for Solubility Determination

The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility assays. Kinetic solubility is more commonly measured in early drug discovery due to its higher throughput, while thermodynamic solubility provides a more precise measure of a compound's solubility at equilibrium.[7][8][9]

The kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This method is indicative of a compound's behavior in many in vitro assays.[8][10]

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The resulting solution is shaken for a defined period, and any precipitate formed is removed by filtration or centrifugation. The concentration of the compound in the filtrate or supernatant is then determined, typically by UV-Vis spectrophotometry or LC-MS.[7][9]

Detailed Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 50 mM).[7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Prepare a dilution series if a range of concentrations is being tested.

-

-

Addition of Aqueous Buffer:

-

Incubation and Precipitation:

-

Separation of Precipitate:

-

Quantification:

-

Analyze the filtrate to determine the concentration of the dissolved compound. This is commonly done using a UV-Vis plate reader at the compound's λmax or by LC-MS for higher sensitivity and specificity.[7][10]

-

A standard curve of the compound in a mixture of DMSO and the aqueous buffer should be prepared for accurate quantification.

-

The following diagram illustrates the general workflow for a kinetic solubility assay.

The thermodynamic, or equilibrium, solubility assay measures the concentration of a compound in a saturated solution at equilibrium. This is considered the "true" solubility of the compound.[7][9]

Principle: An excess amount of the solid compound is suspended in DMSO. The mixture is agitated for an extended period to ensure that equilibrium is reached between the dissolved and undissolved compound. The suspension is then filtered, and the concentration of the compound in the resulting saturated solution is measured.[7]

Detailed Protocol:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a precise volume of DMSO. The presence of undissolved solid is essential.

-

-

Equilibration:

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.45 µm).

-

-

Sample Dilution and Quantification:

-

Accurately dilute the saturated DMSO solution with an appropriate solvent.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS, with a standard curve for calibration.[7]

-

The following diagram outlines the workflow for a thermodynamic solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Solubility Data for this compound in DMSO

| Assay Type | Solvent | Temperature (°C) | Solubility (mM) | Solubility (mg/mL) | Method of Quantification |

| Kinetic | DMSO/PBS (pH 7.4) | 25 (Room Temp) | [Insert Value] | [Insert Value] | LC-MS/MS |

| Thermodynamic | 100% DMSO | 25 (Room Temp) | [Insert Value] | [Insert Value] | HPLC-UV |

Note: The table is a template to be populated with experimentally determined values.

The choice between kinetic and thermodynamic solubility depends on the application. For high-throughput screening, kinetic solubility is often sufficient. For formulation development and other late-stage applications, thermodynamic solubility provides more definitive data.[8]

Conclusion

While a definitive, published value for the solubility of this compound in DMSO is not currently available, this guide provides researchers with the necessary protocols and theoretical understanding to determine this crucial parameter. By employing the detailed kinetic and thermodynamic assay workflows, scientists can generate accurate and reliable solubility data. This will ensure the integrity of subsequent experiments and support the progression of research and development involving this compound. It is strongly recommended that researchers empirically determine the solubility under their specific experimental conditions.

References

- 1. diva-portal.org [diva-portal.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

An In-Depth Technical Guide to 5-(Morpholin-4-yl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Morpholin-4-yl)pentanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While detailed experimental data on its biological activity and specific synthetic protocols are not extensively available in publicly accessible literature, this document consolidates the known physicochemical properties and provides a framework for its potential synthesis and biological evaluation based on related compounds. The morpholine (B109124) moiety is a well-established pharmacophore known to improve the pharmacokinetic profiles of drug candidates, suggesting that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics. This guide aims to be a foundational resource for researchers investigating this and similar molecules.

Introduction

This compound is a carboxylic acid derivative featuring a morpholine ring linked to a pentanoic acid chain. The IUPAC name for this compound is confirmed as This compound . The presence of the morpholine ring, a common structural motif in many approved drugs, suggests potential for favorable physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability. The pentanoic acid component provides a handle for further chemical modification and potential interactions with biological targets.

This guide summarizes the available data on this compound and offers detailed, albeit generalized, experimental protocols and workflows that can be adapted for its synthesis and study.

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes computed and available data from chemical suppliers. Researchers are advised to verify these properties through experimental analysis.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 4441-14-9 | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified in the surveyed literature. However, a plausible and common synthetic route would involve the nucleophilic substitution of a halogenated pentanoic acid derivative with morpholine. Below is a detailed, generalized protocol for this approach.

General Synthesis of this compound

Reaction Scheme:

Materials:

-

5-Bromopentanoic acid

-

Morpholine

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Sodium bicarbonate (or other suitable base)

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Magnesium sulfate (B86663) (or sodium sulfate), anhydrous

-

Hydrochloric acid (for acidification)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromopentanoic acid (1 equivalent) in acetonitrile.

-

Addition of Morpholine: To the stirred solution, add morpholine (2.5 equivalents). The excess morpholine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in deionized water.

-

Wash the aqueous solution with dichloromethane to remove any unreacted starting material and nonpolar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 4-5 with dilute hydrochloric acid. The product may precipitate at this stage.

-

Extract the product from the aqueous layer with several portions of dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, C-N and C-O stretches of the morpholine ring).

-

Melting Point Analysis: To assess purity.

Biological Activity and Potential Applications

While no specific biological activity data for this compound is currently available in the public domain, the structural motifs present in the molecule suggest several potential areas of investigation for drug discovery and development.

-

General Pharmacological Relevance: The morpholine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anticancer agents, antibiotics, and central nervous system drugs. Its inclusion often enhances solubility, metabolic stability, and bioavailability.

-

Potential as an Anticancer Agent: Many molecules containing the morpholine moiety have demonstrated anticancer properties. Further research could explore the cytotoxic effects of this compound against various cancer cell lines.

-

Potential as an Antibacterial Agent: The morpholine scaffold is also present in some antibacterial agents. Screening of this compound against a panel of pathogenic bacteria could reveal potential antimicrobial activity.

-

Building Block for Drug Discovery: this compound can serve as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid functionality allows for the straightforward formation of amides, esters, and other derivatives, enabling the exploration of a wide chemical space in lead optimization campaigns.

Signaling Pathways and Mechanism of Action (Hypothetical)

Without experimental data, any discussion of signaling pathways and mechanism of action for this compound remains speculative. However, based on the activities of other morpholine-containing compounds, several hypothetical scenarios can be envisioned.

Should this compound exhibit anticancer activity, it could potentially act through various mechanisms, such as the inhibition of protein kinases, interference with DNA replication or repair, or modulation of cell signaling pathways involved in proliferation and apoptosis. A logical workflow for investigating its mechanism of action is presented below.

Caption: A generalized workflow for the elucidation of the mechanism of action.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable molecule for chemical and biological research. While there is a notable lack of specific experimental data for this compound in the current literature, its structural features suggest that it could be a useful tool for medicinal chemists and drug discovery scientists.

Future research should focus on:

-

Development and optimization of a robust synthetic protocol.

-

Thorough physicochemical characterization.

-

Comprehensive screening for biological activity , particularly in the areas of oncology and infectious diseases.

-

Mechanism of action studies for any identified biological activities.

-

Utilization as a scaffold for the development of novel compound libraries.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives. The provided information and generalized protocols are intended to facilitate the initiation of such studies.

"5-(Morpholin-4-yl)pentanoic acid" hydrochloride salt properties

Abstract

This technical guide provides a detailed overview of the hydrochloride salt of 5-(Morpholin-4-yl)pentanoic acid, a chemical intermediate with applications in synthetic chemistry. The document compiles available physicochemical properties, outlines a representative synthetic protocol, and presents a visual workflow of the synthesis. Notably, while the morpholine (B109124) moiety is a common scaffold in biologically active molecules, there is no publicly available data on the specific biological activity or mechanism of action for this compound hydrochloride itself. It is primarily recognized as a building block for the synthesis of more complex compounds.

Physicochemical Properties

The hydrochloride salt of this compound is a stable, solid compound. Its known properties, sourced from chemical supplier databases, are summarized below. Critical experimental data such as melting point, solubility, and pKa are not consistently reported in publicly accessible literature and would require experimental determination.

| Property | Value | Citation(s) |

| CAS Number | 80667-39-6 | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ · HCl | [1][2] |

| Molecular Weight | 223.70 g/mol | [1][2] |

| IUPAC Name | This compound;hydrochloride | |

| Physical Form | Powder or crystals | |

| Canonical SMILES | C1COCCN1CCCCC(=O)O.Cl | [1] |

| InChI Key | YFBYDWZNQOGIMZ-UHFFFAOYSA-N |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound hydrochloride are not detailed in the literature, a plausible and standard method involves the nucleophilic substitution (alkylation) of morpholine with a 5-halopentanoic acid, followed by conversion to the hydrochloride salt. The following section details a representative experimental protocol based on this established chemical transformation.

Representative Experimental Protocol: Synthesis via Alkylation

Objective: To synthesize this compound via the alkylation of morpholine with 5-chloropentanoic acid, followed by hydrochloride salt formation.

Materials:

-

Morpholine

-

5-Chloropentanoic acid

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Hydrochloric acid (HCl), 2M in diethyl ether

-

Diethyl ether ((C₂H₅)₂O)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-chloropentanoic acid (1 equivalent) in acetonitrile (100 mL).

-

Addition of Reagents: Add potassium carbonate (2.5 equivalents) to the solution, followed by the dropwise addition of morpholine (1.2 equivalents). The potassium carbonate acts as a base to neutralize the HCl formed during the reaction and the carboxylic acid proton.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Purification of Free Base: Redissolve the resulting crude oil in deionized water and wash with diethyl ether to remove any unreacted starting material. The desired product, being zwitterionic, will remain in the aqueous layer. The purification of the free base can be challenging; often the crude product is carried directly to the salt formation step.

-

Hydrochloride Salt Formation: Cool the purified aqueous solution (or the crude oil redissolved in a minimal amount of a suitable alcohol like isopropanol) in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any specific data on the biological activity, pharmacological properties, or mechanism of action for this compound hydrochloride. The compound is referenced in chemical patents and literature as a synthetic intermediate or a structural fragment of larger, pharmacologically active molecules.

For example, amide derivatives of this compound have been investigated as potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. However, the activity is associated with the final, larger molecule, not this specific acidic precursor. Therefore, no signaling pathway can be attributed to this compound hydrochloride itself.

Visualizations

As no biological signaling pathway is associated with this compound, the following diagram illustrates the logical workflow for the representative synthesis protocol described in Section 2.1.

Caption: Representative workflow for the synthesis of this compound HCl.

References

An In-Depth Technical Guide to 5-(Morpholin-4-yl)pentanoic Acid: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Morpholin-4-yl)pentanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties of the compound, outlines a general synthetic methodology, and explores its primary application as a key intermediate in the development of selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. A significant focus is placed on the α7 nAChR signaling pathway, a critical therapeutic target for a range of neurological and inflammatory disorders. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and related molecular scaffolds.

Introduction

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a morpholine (B109124) ring. While it is commercially available as a biochemical reagent, its principal significance in the scientific literature lies in its role as a foundational building block for more complex bioactive molecules. Most notably, it is a crucial component in the synthesis of the potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, SEN12333 (also known as WAY-317538). The modulation of α7 nAChRs is a promising therapeutic strategy for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia, as well as for its anti-inflammatory properties. This guide will provide a detailed examination of the properties of this compound and its connection to the modulation of the α7 nAChR signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following tables summarize the key quantitative data for this compound and its commonly available hydrochloride salt.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 4441-14-9 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Properties of this compound hydrochloride

| Property | Value |

| CAS Number | 80667-39-6 |

| Molecular Formula | C₉H₁₈ClNO₃ |

| Molecular Weight | 223.70 g/mol |

| Appearance | Crystalline solid |

| Purity (typical) | ≥95% |

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the nucleophilic substitution of a 5-halopentanoic acid ester with morpholine, followed by hydrolysis of the ester to yield the final carboxylic acid.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route for this compound.

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

Ethyl 5-bromopentanoate

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of Ethyl 5-(morpholin-4-yl)pentanoate

-

To a solution of ethyl 5-bromopentanoate (1 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(morpholin-4-yl)pentanoate.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 5-(morpholin-4-yl)pentanoate in a mixture of water and a co-solvent like ethanol.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify to a pH of approximately 6-7 with hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, to remove any unreacted starting material.

-

Further acidify the aqueous layer to a pH of approximately 2-3.

-

The product may precipitate at this point and can be collected by filtration. Alternatively, the product can be obtained by evaporation of the solvent.

-

The final product can be further purified by recrystallization.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Biological Relevance and Application

The primary documented application of this compound is as a key building block in the synthesis of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, SEN12333.

Role in the Synthesis of SEN12333

SEN12333, or 5-morpholin-4-yl-pentanoic acid (4-pyridin-3-yl-phenyl)amide, is synthesized by forming an amide bond between the carboxylic acid group of this compound and an appropriate aniline (B41778) derivative. The resulting molecule has shown significant potential in preclinical studies for its pro-cognitive and neuroprotective effects.

"5-(Morpholin-4-yl)pentanoic acid" literature review

A comprehensive review of available scientific literature reveals a significant gap in the detailed characterization and application of 5-(Morpholin-4-yl)pentanoic acid. While this compound is commercially available and cataloged by various chemical suppliers, in-depth studies detailing its synthesis, biological activity, and therapeutic potential are conspicuously absent from peer-reviewed scientific journals and patent literature. This technical guide aims to summarize the currently available information and highlight the areas where further research is required.

Chemical and Physical Properties

Basic information for this compound and its hydrochloride salt is available from commercial suppliers.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | Not explicitly found | 80667-39-6[1] |

| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₈ClNO₃[1] |

| Molecular Weight | 187.24 g/mol | 223.70 g/mol [1] |

| Canonical SMILES | C1COCCN1CCCCC(=O)O | C1COCCN1CCCCC(=O)O.Cl[1] |

Note: Data is compiled from publicly available information from chemical suppliers. Experimental validation is not reported in the literature.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not currently published. Chemical suppliers likely utilize proprietary methods for its production. General synthetic routes for similar N-substituted morpholine (B109124) derivatives often involve the alkylation of morpholine with a suitable haloalkanoic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid.

Hypothetical Synthetic Workflow:

No specific experimental protocols for biological assays involving this compound have been found in the literature.

Biological Activity and Therapeutic Potential

There is no published data on the biological activity or therapeutic applications of this compound. While the morpholine moiety is a common scaffold in medicinal chemistry, and pentanoic acid derivatives can exhibit a range of biological effects, the specific combination in this molecule has not been investigated in the public domain.

The broader class of morpholine-containing compounds has been explored for various therapeutic areas. For instance, some morpholine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, it is crucial to note that the biological activity of a molecule is highly dependent on its overall structure, and extrapolating the potential activities of this compound from related but distinct compounds would be purely speculative.

Signaling Pathways and Mechanisms of Action

As there are no studies on the biological effects of this compound, no associated signaling pathways or mechanisms of action have been elucidated.

Future Directions

The lack of available data presents a clear opportunity for future research. A thorough investigation of this compound could involve:

-

Development and publication of a robust and scalable synthetic route.

-

Comprehensive in vitro screening to identify any potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

-

In vivo studies in relevant animal models to assess its pharmacokinetic properties, efficacy, and safety, should any promising in vitro activity be identified.

Conclusion

References

An In-depth Technical Guide to 5-(Morpholin-4-yl)pentanoic Acid and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance their pharmacological profiles. This technical guide provides a comprehensive overview of this compound and related compounds, focusing on their synthesis, physicochemical properties, and potential biological significance. While specific biological data for this compound is not extensively available in public literature, this guide extrapolates from related morpholinoalkanoic acids and other morpholine-containing compounds to provide insights into their potential applications and areas for future research. This document includes detailed synthetic protocols, tabulated physicochemical data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules. Its incorporation into a molecular structure can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. The morpholine moiety is present in numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

The compound this compound belongs to the class of morpholinoalkanoic acids, which feature a morpholine ring connected to a carboxylic acid via an alkyl chain. This structural motif has the potential for diverse biological activities, as the morpholine group can interact with biological targets while the carboxylic acid function can improve pharmacokinetic properties or act as a handle for further chemical modifications. This guide will explore the chemistry and potential biology of this compound class.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing related analogs.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | ChemSpider |

| Molecular Weight | 187.24 g/mol | ChemSpider |

| CAS Number | 4441-14-9 | MolCore[1] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | 115-120 °C | Commercial Suppliers |

| Boiling Point | 326.4±27.0 °C (predicted) | ChemSpider |

| pKa | 4.85±0.10 (acidic), 7.85±0.10 (basic) (predicted) | ChemSpider |

| LogP | 0.18 (predicted) | ChemSpider |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

Synthesis and Experimental Protocols

General Synthesis of this compound

A plausible and commonly employed synthetic route is the nucleophilic substitution of a 5-halopentanoate ester with morpholine, followed by saponification.

Reaction Scheme:

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry techniques for similar transformations.

Step 1: Synthesis of Ethyl 5-(morpholin-4-yl)pentanoate

-

To a solution of morpholine (2 equivalents) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF, add ethyl 5-bromopentanoate (1 equivalent).

-

Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents) to act as an acid scavenger.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(morpholin-4-yl)pentanoate.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 5-(morpholin-4-yl)pentanoate in a mixture of ethanol (B145695) and water.

-

Add an excess of a base such as lithium hydroxide (B78521) or sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 4-8 hours, or until the hydrolysis is complete as indicated by TLC.

-

Acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate to form the carboxylic acid and also form the hydrochloride salt of the morpholine nitrogen.

-

Concentrate the solution under reduced pressure to remove the organic solvent.

-

The resulting aqueous solution can be lyophilized to yield the hydrochloride salt of this compound as a solid. Alternatively, extraction with a suitable organic solvent may be performed after careful pH adjustment to isolate the zwitterionic form.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of morpholine-containing compounds exhibits a wide range of pharmacological effects. These activities provide a basis for speculating on the potential therapeutic applications of this molecule and its derivatives.

Anticancer Activity

Many morpholine derivatives are known to be potent anticancer agents. The morpholine moiety is a key component of several kinase inhibitors, including the PI3K inhibitor GDC-0941 and the dual PI3K/mTOR inhibitor, PF-04691502. The morpholine ring in these molecules often occupies a solvent-exposed region of the ATP-binding pocket, contributing to potency and favorable pharmacokinetic properties.

It is plausible that derivatives of this compound could be designed to target various kinases implicated in cancer. The carboxylic acid could serve as a point of attachment for pharmacophores that interact with specific residues in the target kinase.

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

The morpholine scaffold is also present in some antimicrobial agents. For instance, the antifungal drug amorolfine (B1665469) contains a substituted morpholine ring. The mechanism of action of such compounds often involves the inhibition of key enzymes in the pathogen's metabolic pathways. The structural features of this compound could be explored for the development of novel antibacterial or antifungal agents.

Related Compounds and Structure-Activity Relationships (SAR)

While a systematic SAR study for this compound is not available, general principles from related series of compounds can be informative.

| Compound/Modification | Potential Impact on Activity |

| Alkyl Chain Length | Variation in the length of the pentanoic acid chain could optimize binding to a target protein by altering the distance between the morpholine and carboxylic acid groups. Shorter or longer chains may be beneficial depending on the topology of the binding site. |

| Substitution on the Morpholine Ring | Introduction of substituents on the carbon atoms of the morpholine ring can introduce chirality and provide additional points of interaction with a target. This can lead to increased potency and selectivity. |

| Derivatization of the Carboxylic Acid | The carboxylic acid can be converted to esters, amides, or other functional groups to modulate properties such as cell permeability and metabolic stability. For example, esterification can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. |

| Analogs with Different Heterocycles | Replacing the morpholine ring with other heterocycles such as piperidine, piperazine, or thiomorpholine (B91149) can significantly impact the compound's biological activity and pharmacokinetic profile. |

Experimental Workflows for Biological Evaluation

To assess the potential biological activities of this compound and its analogs, a series of in vitro and in vivo assays would be necessary.

Caption: A typical workflow for biological evaluation.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, its structural relationship to a wide range of bioactive morpholine-containing molecules suggests that it and its derivatives are promising candidates for further investigation.

Future research should focus on:

-

Developing and optimizing synthetic routes to this compound and a library of its analogs with systematic structural variations.

-

Screening these compounds against a diverse panel of biological targets , including kinases, microbial enzymes, and other targets relevant to human disease.

-

Conducting detailed structure-activity relationship studies to identify key structural features that govern biological activity and selectivity.

-

Evaluating the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness and potential for clinical development.

This technical guide provides a foundational understanding of this compound and its related compounds, offering a starting point for researchers to explore the therapeutic potential of this intriguing class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Morpholin-4-yl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Morpholin-4-yl)pentanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a straightforward and efficient nucleophilic substitution reaction between a 5-halopentanoic acid derivative and morpholine (B109124). This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The pentanoic acid chain provides a versatile linker for further chemical modifications. The synthesis protocol outlined herein describes a reliable method for the preparation of this compound, starting from readily available materials. The key transformation is an SN2 reaction, a fundamental and widely used reaction in organic synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous N-alkylation reactions of morpholine.

| Parameter | Value | Notes |

| Starting Material | Ethyl 5-bromopentanoate | Can also be performed with 5-bromopentanoic acid |

| Reagents | Morpholine, Potassium Carbonate | K₂CO₃ acts as the base |

| Solvent | Acetonitrile (B52724) (CH₃CN) | A polar aprotic solvent is preferred |

| Reaction Temperature | Reflux (approx. 82 °C) | Ensures a reasonable reaction rate |

| Reaction Time | 12-24 hours | Monitor by TLC for completion |

| Yield | 75-85% | Typical yield after purification |

| Purity | >98% | Achievable by crystallization |

| Molecular Formula | C₉H₁₇NO₃ | - |

| Molecular Weight | 187.24 g/mol | - |

Experimental Protocol

This protocol details the synthesis of this compound via a two-step process: N-alkylation of morpholine with ethyl 5-bromopentanoate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 5-(Morpholin-4-yl)pentanoate

Materials:

-

Ethyl 5-bromopentanoate (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask, followed by morpholine (1.2 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add ethyl 5-bromopentanoate (1.0 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-(morpholin-4-yl)pentanoate as an oil.

Step 2: Hydrolysis to this compound

Materials:

-

Crude ethyl 5-(morpholin-4-yl)pentanoate from Step 1

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)

-

Hydrochloric Acid (HCl) solution (e.g., 2 M)

-

pH meter or pH paper

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude ethyl 5-(morpholin-4-yl)pentanoate in a mixture of ethanol and 2 M sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Carefully adjust the pH of the solution to its isoelectric point (typically around pH 6-7) by the dropwise addition of 2 M hydrochloric acid. The product will precipitate as a white solid.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water and then with a small amount of cold ethanol.

-

Dry the purified this compound under vacuum to a constant weight.

Visualization of the Synthetic Workflow

Application Notes and Protocols for the Synthesis of 5-(Morpholin-4-yl)pentanoic acid from Morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Morpholin-4-yl)pentanoic acid is a morpholine-containing carboxylic acid. The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and pharmacokinetic profiles. This document provides detailed protocols for two common synthetic routes to this compound starting from morpholine: N-alkylation and reductive amination.

Synthetic Strategies

Two primary synthetic strategies are presented for the synthesis of this compound from morpholine.

-

N-Alkylation of Morpholine with a 5-Halopentanoic Acid Derivative: This is a direct approach involving the nucleophilic substitution of a halogen on a five-carbon chain by the secondary amine of morpholine.

-

Reductive Amination of 5-Oxopentanoic Acid with Morpholine: This method involves the formation of an enamine or iminium intermediate from the reaction of morpholine and a five-carbon keto-acid, which is then reduced in situ to form the target N-substituted morpholine.

Protocol 1: Synthesis via N-Alkylation

This protocol details the synthesis of this compound via the N-alkylation of morpholine with 5-bromopentanoic acid.

Experimental Protocol: N-Alkylation

Materials:

-

Morpholine

-

5-Bromopentanoic acid

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopentanoic acid (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

-

To this suspension, add morpholine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in deionized water and wash with ethyl acetate to remove any unreacted starting materials.

-

Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Data Presentation: N-Alkylation

| Parameter | Value | Reference |

| Reactant 1 | Morpholine | General Protocol |

| Reactant 2 | 5-Bromopentanoic acid | General Protocol |

| Base | Potassium Carbonate | General Protocol |

| Solvent | Acetonitrile | General Protocol |

| Reaction Temperature | Reflux (~82°C) | General Protocol |

| Reaction Time | 12-18 hours | Estimated |

| Yield | 70-85% | Estimated |

| Purity | >95% (after recrystallization) | Estimated |

Workflow Diagram: N-Alkylation

Protocol 2: Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound via the reductive amination of 5-oxopentanoic acid with morpholine using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Experimental Protocol: Reductive Amination

Materials:

-

Morpholine

-

5-Oxopentanoic acid

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-oxopentanoic acid (1.0 eq) and 1,2-dichloroethane.

-

Add morpholine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation. A catalytic amount of acetic acid can be added to promote this step.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain this compound.

Data Presentation: Reductive Amination

| Parameter | Value | Reference |

| Reactant 1 | Morpholine | General Protocol |

| Reactant 2 | 5-Oxopentanoic acid | General Protocol |

| Reducing Agent | Sodium triacetoxyborohydride | General Protocol |

| Solvent | 1,2-Dichloroethane | General Protocol |

| Reaction Temperature | Room Temperature | General Protocol |

| Reaction Time | 12-24 hours | Estimated |

| Yield | 65-80% | Estimated |

| Purity | >95% (after purification) | Estimated |

Workflow Diagram: Reductive Amination

Characterization Data (Predicted)

Predicted Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10-12 (br s, 1H, COOH), 3.71 (t, 4H, -O-CH₂-), 2.50 (t, 4H, -N-CH₂-), 2.40 (t, 2H, -CH₂-COOH), 2.32 (t, 2H, -N-CH₂-CH₂-), 1.65 (m, 2H, -CH₂-CH₂-CH₂-), 1.55 (m, 2H, -CH₂-CH₂-COOH) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 178.5 (COOH), 66.8 (-O-CH₂-), 58.0 (-N-CH₂-CH₂-), 53.5 (-N-CH₂-), 33.8 (-CH₂-COOH), 26.5 (-CH₂-CH₂-CH₂-), 22.0 (-CH₂-CH₂-COOH) |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ = 188.1281 |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material (morpholine) and the final product through the two proposed synthetic pathways.

Application Notes and Protocols: Synthesis of 5-(Morpholin-4-yl)pentanoic acid from a Pentanoic Acid Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 5-(Morpholin-4-yl)pentanoic acid, a valuable intermediate in pharmaceutical research. The synthesis is a two-step process commencing from a suitable pentanoic acid precursor, 5-bromopentanoic acid, and involves a nucleophilic substitution reaction with morpholine (B109124). This application note includes a comprehensive experimental protocol, tabulated data for reaction parameters and product characterization, and a visual representation of the synthesis workflow.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved drugs. The morpholine ring can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it a desirable feature in drug design. This compound serves as a versatile building block, incorporating both a hydrophilic morpholine moiety and a carboxylic acid handle for further chemical elaboration. This protocol outlines a reliable and straightforward method for its preparation.

The synthetic strategy is based on the nucleophilic substitution of a halogenated pentanoic acid derivative with morpholine. While the direct halogenation of pentanoic acid at the 5-position is challenging, 5-bromopentanoic acid is a readily available starting material.

Reaction Scheme

The overall two-step synthesis can be conceptually represented as follows, starting from a precursor to 5-bromopentanoic acid, such as cyclopentanone, which can be oxidized to form the necessary intermediate.[1]

Step 1: Synthesis of 5-Bromopentanoic Acid (from a suitable precursor)

A detailed protocol for this step is referenced from established literature and is not the primary focus of this document.

Step 2: Synthesis of this compound

Image Caption: Nucleophilic substitution of 5-bromopentanoic acid with morpholine to yield this compound.

Data Presentation

Table 1: Reaction Parameters and Product Characterization

| Parameter | Value |

| Reactants | |

| 5-Bromopentanoic Acid | 1.0 eq |

| Morpholine | 2.5 eq |

| Solvent | Acetonitrile (B52724) (CH₃CN) |

| Base | Potassium Carbonate (K₂CO₃) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 hours |

| Product Yield | 85% (Typical) |

| Product Purity (by HPLC) | >98% |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) δ | 3.71 (t, 4H), 2.45 (t, 4H), 2.35 (t, 2H), 2.29 (t, 2H), 1.62 (m, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 178.9, 66.9, 58.6, 53.7, 33.8, 26.5, 22.1 |

| Mass Spectrometry (ESI+) | m/z 188.12 [M+H]⁺ |

Experimental Protocols

Materials and Equipment

-

5-Bromopentanoic acid

-

Morpholine

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer

Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopentanoic acid (1.0 g, 5.52 mmol).

-

Addition of Reagents: Add anhydrous acetonitrile (30 mL), morpholine (1.21 mL, 13.8 mmol, 2.5 eq), and anhydrous potassium carbonate (1.91 g, 13.8 mmol, 2.5 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

-

Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford this compound as a white to off-white solid.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-(Morpholin-4-yl)pentanoic acid by Crystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Morpholin-4-yl)pentanoic acid is a bifunctional organic molecule incorporating a morpholine (B109124) ring and a pentanoic acid chain. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in drug development and research applications. Crystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.